molecular formula C10H10N2O3 B8566380 7-ethoxy-1H-indazole-5-carboxylic acid

7-ethoxy-1H-indazole-5-carboxylic acid

Cat. No.: B8566380
M. Wt: 206.20 g/mol
InChI Key: PUTDAQHFPSTRLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Ethoxy-1H-indazole-5-carboxylic acid is a heterocyclic compound featuring an indazole core substituted with an ethoxy (-OCH₂CH₃) group at the 7-position and a carboxylic acid (-COOH) moiety at the 5-position. Indazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition and receptor antagonism.

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

7-ethoxy-1H-indazole-5-carboxylic acid

InChI

InChI=1S/C10H10N2O3/c1-2-15-8-4-6(10(13)14)3-7-5-11-12-9(7)8/h3-5H,2H2,1H3,(H,11,12)(H,13,14)

InChI Key

PUTDAQHFPSTRLC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC2=C1NN=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Effects

  • Ethoxy vs. This could influence reactivity in substitution reactions or binding to biological targets .
  • Ethoxy vs. Trifluoromethyl : The trifluoromethyl group (-CF₃) offers greater steric bulk and electronegativity, which may improve metabolic stability but reduce solubility compared to ethoxy .

Pharmacological Relevance

  • Evidence from angiotensin II receptor antagonists (e.g., CV-11974 in ) highlights that ethoxy groups in benzimidazole derivatives enhance potency by improving receptor affinity. By analogy, the ethoxy substitution in 7-ethoxy-1H-indazole-5-carboxylic acid may similarly optimize interactions with therapeutic targets .

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